1-Allyl-5-methyl-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-prop-2-enylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h3-5,7H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBDQTRYHJCVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Allyl 5 Methyl 1h Indole 2,3 Dione and Its Analogs
Established Synthetic Pathways to Indole-2,3-dione Derivatives
The indole-2,3-dione core is accessible through several named reactions, each with its own set of advantages and limitations. These classical methods have been refined over the years to improve yields and accommodate a broader range of substrates.
Conventional Synthetic Procedures (e.g., Sandmeyer, Stolle, Gassman)
The Sandmeyer, Stolle, and Gassman syntheses represent the most traditional and widely employed routes for the construction of the isatin (B1672199) framework.
The Stolle synthesis provides an effective alternative, particularly for substituted isatins. nih.govnih.gov This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to generate a chlorooxalylanilide intermediate. researchgate.netdergipark.org.tr Subsequent cyclization of this intermediate, promoted by a Lewis acid like aluminum trichloride (B1173362) or boron trifluoride, affords the isatin derivative. nih.govdergipark.org.tr
The Gassman isatin synthesis offers another route that proceeds through a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin. dergipark.org.tr This method involves the reaction of an aniline (B41778) to form an intermediate that is subsequently oxidized using agents like N-chlorosuccinimide. nih.gov
| Conventional Synthetic Method | Starting Materials | Key Intermediates | Key Reagents | References |
| Sandmeyer Synthesis | Aniline, Chloral (B1216628) hydrate (B1144303), Hydroxylamine (B1172632) | Isonitrosoacetanilide | Concentrated H₂SO₄ | rsc.org, nih.gov, dergipark.org.tr, researchgate.net |
| Stolle Synthesis | Arylamine, Oxalyl chloride | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃, BF₃) | nih.gov, dergipark.org.tr, researchgate.net, nih.gov |
| Gassman Synthesis | Aniline | 3-Methylthio-2-oxindole | Oxidizing Agent (e.g., N-chlorosuccinimide) | nih.gov, dergipark.org.tr |
Environmentally Benign Approaches in Isatin Synthesis
In recent years, a significant focus has been placed on developing more environmentally friendly methods for isatin synthesis. These approaches aim to reduce the use of hazardous reagents and solvents. One such method involves the oxidation of indoles using molecular oxygen (O₂) as the oxidant in the presence of a photosensitizer, such as a dicyanopyrazine derivative (DPZ). nih.gov Other green methods include metal-free synthesis protocols, such as the use of I₂-DMSO as a catalyst for the internal cyclization of 2-amino acetophenones to produce N-alkylated and N-arylated isatins. dergipark.org.tr The use of microwave irradiation has also been explored to accelerate reactions and improve yields, often in conjunction with solid-supported reagents like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃). researchgate.net
Targeted Synthesis of the 1-Allyl-5-methyl-1H-indole-2,3-dione Core Structure
The synthesis of the specific target molecule, this compound, requires a strategy that incorporates both the 5-methyl substituent on the aromatic ring and the N-allyl group. This can be achieved through a stepwise approach, starting with the synthesis of 5-methylisatin (B515603), followed by N-allylation.
N-Allylation Strategies for Indole-2,3-dione Derivatives
The N-alkylation and specifically N-allylation of the isatin core is a common synthetic transformation. This modification can reduce the lability of the isatin nucleus towards basic conditions while preserving its characteristic reactivity. nih.gov The reaction is typically carried out by first generating the isatin anion with a base, followed by treatment with an allyl halide. nih.gov
A variety of bases and solvent systems have been successfully employed for this purpose. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov Microwave-assisted N-alkylation has been shown to be an efficient method, often providing better yields and shorter reaction times compared to conventional heating. nih.gov For instance, microwave-promoted N-alkylation using K₂CO₃ or Cs₂CO₃ with a few drops of DMF or NMP has proven effective. nih.gov Another approach utilizes KF/Al₂O₃ in acetonitrile (B52724) (ACN) under microwave irradiation. researchgate.net
| Base | Solvent | Method | Key Features | References |
| K₂CO₃ / Cs₂CO₃ | DMF / NMP | Conventional Heating / Microwave | Good yields, versatile | nih.gov |
| KF/Al₂O₃ | Acetonitrile (ACN) | Microwave | Solid-supported reagent, efficient | researchgate.net |
| NaH | DMF | Conventional Heating | Strong base, effective for deprotonation | nih.gov |
| CaH₂ | DMF | Conventional Heating | Mild conditions | nih.gov |
Combined Synthetic Routes for this compound Scaffolds
The most direct and logical synthetic route to this compound involves a two-step process:
Synthesis of 5-Methylisatin: This is accomplished via the Sandmeyer reaction starting from p-toluidine, as detailed in section 2.2.2.
N-Allylation of 5-Methylisatin: The resulting 5-methylisatin is then subjected to N-allylation using one of the methods described in section 2.2.1. A common procedure would involve treating 5-methylisatin with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like DMF.
This stepwise approach allows for the controlled introduction of both the methyl group at the 5-position and the allyl group at the N-1 position, providing a reliable pathway to the target compound.
Synthesis of Related Indole-2,3-dione Analogs and Derivatization Strategies
The derivatization of the indole-2,3-dione nucleus can be systematically approached by targeting specific positions on the heterocyclic ring system. The synthesis of the title compound, this compound, involves a combination of strategies that are broadly applicable to a wide range of analogs: substitution at the N1 nitrogen and substitution at the C5 position of the benzene (B151609) ring.
Modification at the N1 position of the indole-2,3-dione core is a common strategy for altering the molecule's physicochemical properties. The nitrogen atom's lone pair of electrons makes it amenable to electrophilic substitution, most commonly alkylation and arylation.
A prevalent method for synthesizing N-substituted derivatives involves the direct alkylation of the isatin nitrogen using a suitable halide in the presence of a base. nih.govnih.gov For instance, the synthesis of N-benzyl isatin derivatives is achieved by reacting the parent isatin with various benzyl (B1604629) halides. mdpi.com This reaction typically proceeds by deprotonating the N-H group with a base, such as sodium hydride, to form an anion that then acts as a nucleophile, attacking the electrophilic carbon of the halide. nih.gov This general approach is directly applicable to the synthesis of the allyl derivative, where 5-methyl-1H-indole-2,3-dione would be treated with an allyl halide (e.g., allyl bromide) to yield this compound.
Research has demonstrated the synthesis of various N-arylmethyl substituted indole (B1671886) derivatives. nih.gov In one approach, an imine is first formed by reacting a substituted isatin with an aniline derivative, which is then activated with sodium hydride and subsequently reacted with a substituted benzyl halide. nih.gov More advanced techniques for creating N-substituted indoles, such as phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization, have also been developed, highlighting the broad utility and interest in this class of compounds. organic-chemistry.org
Table 1: Examples of N-Substituted Indole-2,3-dione Derivatives
| Compound Name | Base Structure | N1-Substituent |
|---|---|---|
| 1-Benzyl-1H-indole-2,3-dione | Indole-2,3-dione | Benzyl |
| 1-Benzyl-5-bromo-1H-indole-2,3-dione | 5-Bromo-1H-indole-2,3-dione | Benzyl |
| 1-Benzyl-5-chloro-1H-indole-2,3-dione | 5-Chloro-1H-indole-2,3-dione | Benzyl |
| 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | Indole-2,3-dione | 4-Chlorobenzyl |
Introducing substituents onto the benzene ring of the indole-2,3-dione scaffold, particularly at the C5 position, is a key strategy for tuning electronic and steric properties. The most common and versatile method for synthesizing C5-substituted isatins begins with a correspondingly substituted aniline. researchgate.netatlantis-press.com
A well-established two-step procedure is widely employed: researchgate.netatlantis-press.com
Amidation: The first step involves the reaction of a 4-substituted aniline with chloral hydrate and hydroxylamine hydrochloride. This reaction forms an intermediate, a 4-substituted isonitroacetaniline. For the synthesis of the 5-methyl analog, the starting material would be 4-methylaniline (p-toluidine).
Cyclization: The second step is an acid-catalyzed intramolecular cyclization. The isonitroacetaniline intermediate is treated with a strong acid, typically concentrated sulfuric acid, which promotes ring closure to form the desired 5-substituted indole-2,3-dione. researchgate.netatlantis-press.com
Table 2: Synthesis of 5-Substituted Indole-2,3-diones
| Starting Material (Aniline) | Intermediate | Final Product (Isatin) |
|---|---|---|
| 4-chloroaniline | 4-chloro-isonitroacetaniline | 5-chloro-1H-indole-2,3-dione |
| 4-fluoroaniline | 4-fluoro-isonitroacetaniline | 5-fluoro-1H-indole-2,3-dione |
| 4-bromoaniline | 4-bromo-isonitroacetaniline | 5-bromo-1H-indole-2,3-dione |
Molecular hybridization is a rational design strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores (bioactive structural units) into a single molecule. mdpi.comnih.gov The goal is to create a new chemical entity with a modified activity profile, potentially leading to synergistic effects, dual-action capabilities, or overcoming drug resistance. mdpi.com The indole-2,3-dione scaffold is a popular building block for this approach.
Several hybridization strategies involving the isatin core have been successfully implemented:
Isatin-Indole Hybrids: A common example is the acid-catalyzed condensation of isatin (or its derivatives) with two equivalents of indole. nih.gov This reaction typically proceeds through the formation of a 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one intermediate, which then reacts with a second indole molecule to yield a 3,3-di(3-indolyl)-2-indolone, also known as a trisindoline. nih.gov
Isatin-Sulfonamide Hybrids: Researchers have synthesized hybrid molecules by combining indoline-2,3-dione with benzene sulfonamide moieties. nih.gov A typical synthetic pathway involves first converting the C3-keto group of isatin into a hydrazone by reacting it with hydrazine (B178648) hydrate. This intermediate is then treated with a substituted benzene sulfonyl chloride to yield the final hybrid compound. nih.gov
Isatin-Coumarin Hybrids: The isatin nucleus has also been hybridized with coumarin, another biologically important heterocycle. ekb.eg These syntheses can involve dehydration reactions to link the two scaffolds, creating novel molecular architectures. ekb.eg
Isatin-Triazole Hybrids: The combination of indole and triazole moieties is another promising area of molecular hybridization, where the two heterocyclic systems are linked to generate diverse compound libraries. nih.gov
These approaches demonstrate the synthetic versatility of the indole-2,3-dione core as a platform for creating complex molecular hybrids with potentially enhanced biological functions.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Allyl-5-fluoro-1H-indole-2,3-dione |
| This compound |
| 1-Benzyl-1H-indole-2,3-dione |
| 1-Benzyl-5-bromo-1H-indole-2,3-dione |
| 1-Benzyl-5-chloro-1H-indole-2,3-dione |
| 1-(4-Chlorobenzyl)-1H-indole-2,3-dione |
| 3,3-di(3-indolyl)-2-indolone |
| 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one |
| 4-methylaniline |
| 5-bromo-1H-indole-2,3-dione |
| 5-chloro-1H-indole-2,3-dione |
| 5-fluoro-1H-indole-2,3-dione |
| 5-methyl-1H-indole-2,3-dione |
| Allyl bromide |
| Benzene sulfonyl chloride |
| Benzyl halide |
| Chloral hydrate |
| Hydroxylamine hydrochloride |
| Indole-2,3-dione |
| Phenyliodine bis(trifluoroacetate) |
Chemical Reactivity and Transformations of 1 Allyl 5 Methyl 1h Indole 2,3 Dione
Electrophilic and Nucleophilic Reactions of the Indole-2,3-dione Nucleus
The indole-2,3-dione nucleus, commonly known as isatin (B1672199), is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles.
The benzene (B151609) ring of the isatin core is deactivated by the electron-withdrawing effects of the adjacent carbonyl groups. However, the presence of the methyl group at the C5 position acts as a weak activating group, directing incoming electrophiles to the ortho and para positions. Electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur primarily at the C4 and C6 positions, though specific studies on 1-Allyl-5-methyl-1H-indole-2,3-dione are not extensively detailed in the provided search results.
The C2 and C3 carbonyl groups of the isatin core are highly reactive towards nucleophiles. The C3-carbonyl group is particularly electrophilic and readily undergoes condensation reactions with a variety of active methylene (B1212753) compounds and amines. This reactivity is central to the use of this compound in the synthesis of complex heterocyclic systems.
A significant application of this reactivity is in multicomponent reactions to form spiro-oxindole derivatives. For instance, this compound has been reacted with amino acids and other reagents to generate diverse molecular scaffolds.
Reactivity of the Allyl Moiety in this compound
The N-allyl group provides an additional site for chemical transformations, distinct from the reactivity of the isatin core.
The double bond of the allyl group can participate in various olefinic reactions. A key example is its involvement in lookchem.com-dipolar cycloaddition reactions. In these reactions, an azomethine ylide, generated in situ from the condensation of the C3-carbonyl group of this compound with an amino acid, can react with a dipolarophile. This intramolecular cycloaddition involving the allyl group leads to the formation of complex polycyclic structures.
This reactivity has been harnessed in the synthesis of novel spiro-pyrrolidine-oxindole and dispiro-oxindole derivatives.
While specific examples of allylic oxidation or reduction on this compound are not prevalent in the provided search results, the allyl group is, in principle, susceptible to such transformations. Standard reagents for allylic oxidation could introduce a hydroxyl group or a carbonyl function at the allylic position. Conversely, reduction of the double bond would yield the corresponding N-propyl derivative.
Specific Chemical Transformations Involving this compound
The unique combination of reactive sites in this compound has been exploited in the synthesis of a wide array of novel heterocyclic compounds, particularly through multicomponent reactions. A prominent synthetic route involves the lookchem.com-dipolar cycloaddition reaction of an azomethine ylide, generated from this compound and an amino acid, with a suitable dipolarophile.
This strategy has been employed to synthesize various spiro-oxindole derivatives by reacting this compound with different amino acids and other reagents.
The following table summarizes some of the multicomponent reactions involving this compound for the synthesis of spiro-oxindoles.
| Reactants for Azomethine Ylide Generation | Dipolarophile/Third Component | Product Type | Reference(s) |
| This compound, Sarcosine | (E)-3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one | Spiro-oxindole | |
| This compound, Sarcosine | (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | Spirooxindole-pyrrolidine | |
| This compound, L-tryptophan | Acenaphthoquinone | Spiro-oxindole | |
| This compound, 4-aminobutyric acid | Acenaphthenequinone | Dispirooxindole | |
| This compound, Gabapentin | Acenaphthenequinone | Spiro-oxindole | |
| This compound, Tranexamic acid | Acenaphthenequinone | Dispiro-oxindole | |
| This compound, L-leucine | Acenaphthenequinone | Spiro-oxindole | |
| This compound, L-phenylalanine | Acenaphthenequinone | Spirooxindole | |
| This compound, L-proline | Acenaphthenequinone | Spiro-oxindole | |
| This compound, Isonipecotic acid | Acenaphthenequinone | Spirooxindole | |
| This compound, Pipecolic acid | Acenaphthenequinone | Spirooxindole | |
| This compound, Nipecotic acid | Acenaphthenequinone | Spiro-oxindole | |
| This compound, L-methionine | Acenaphthenequinone | Spirooxindole | |
| This compound, L-aspartic acid | Acenaphthenequinone | Spirooxindole | |
| This compound, Hydrazine (B178648) hydrate (B1144303), Malononitrile | Acenaphthenequinone | Dispirooxindole | |
| This compound, 2-aminobenzoic acid | Acenaphthenequinone | Dispirooxindole | |
| This compound, 3-aminobenzoic acid | Acenaphthenequinone | Dispirooxindole | |
| This compound, 4-aminobenzoic acid | Acenaphthenequinone | Dispirooxindole |
These reactions highlight the utility of this compound as a versatile scaffold for generating molecular diversity in medicinal chemistry and materials science.
1,3-Dipolar Cycloaddition Reactions with Allyl-substituted Isatins
One of the most powerful methods for constructing complex, five-membered heterocyclic systems fused to the oxindole (B195798) core is the 1,3-dipolar cycloaddition reaction. organic-chemistry.orgwikipedia.org This reaction typically involves an azomethine ylide, a 1,3-dipole, which reacts with a dipolarophile (such as an alkene or alkyne) in a [3+2] cycloaddition. nih.gov For isatin derivatives like this compound, the azomethine ylide is commonly generated in situ through the decarboxylative condensation of the isatin with an α-amino acid, such as L-proline or sarcosine. nih.gov
The reaction between this compound, an α-amino acid, and a suitable dipolarophile proceeds in a one-pot, multicomponent fashion to yield structurally diverse spirooxindole-pyrrolidine or spirooxindole-pyrrolizidine scaffolds. nih.govnih.gov These reactions are often highly regio- and stereoselective, affording complex products with multiple stereocenters in a single step. nih.govnih.gov For instance, the reaction with N-substituted maleimides as dipolarophiles leads to the formation of N-fused pyrrolidinyl spirooxindoles. nih.gov The process is efficient and can be performed under mild, often catalyst-free, conditions in solvents like ethanol (B145695) at room temperature. nih.gov
The general mechanism involves the initial formation of the azomethine ylide dipole from the isatin and amino acid. This highly reactive intermediate is then trapped by the electron-deficient alkene (dipolarophile), leading to the formation of the five-membered pyrrolidine (B122466) ring spiro-fused at the C3 position of the oxindole core. nih.gov The substitution pattern on the isatin, the choice of amino acid, and the nature of the dipolarophile all influence the structure and stereochemistry of the final product. nih.gov
Table 1: Representative 1,3-Dipolar Cycloaddition Reaction
| Isatin Reactant | α-Amino Acid | Dipolarophile | Resulting Product Class |
|---|---|---|---|
| This compound | L-Proline | N-Ethylmaleimide | Spiro[indoline-3,4'-pyrrolo[3,4-a]pyrrolizine] derivative |
Coupling Reactions and Heterocyclic Annulations
The structure of this compound contains functional groups amenable to various transition metal-catalyzed coupling reactions, expanding its synthetic utility. The N-allyl group is a particularly versatile handle for carbon-carbon bond formation. Palladium-catalyzed reactions, such as the Heck reaction, can utilize the allyl group to couple with aryl or vinyl halides. nih.gov Furthermore, the allyl group could potentially act as an electrophile in asymmetric allylic alkylation (AAA) reactions after activation with a palladium catalyst, enabling the introduction of diverse nucleophiles.
While the 5-methyl derivative lacks a leaving group on the aromatic ring necessary for standard cross-coupling reactions like Suzuki or Sonogashira, related halogenated isatins are frequently used in such transformations. nih.govnih.gov For example, 5-bromoisatin (B120047) derivatives readily undergo Suzuki coupling with various boronic acids to introduce aryl substituents at the C5 position. nih.gov Similarly, 3-iodoindole derivatives can participate in a range of cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings. nih.gov This highlights the potential for functionalizing the aromatic core of this compound if a suitable leaving group were introduced.
Heterocyclic annulation, the formation of a new fused ring, is effectively achieved through the 1,3-dipolar cycloaddition reactions discussed previously (Section 3.3.1), which result in spiro-annulated pyrrolidine rings. nih.gov Another strategy involves intramolecular reactions. For instance, palladium-catalyzed intramolecular C-H amination has been used to create fused N-heterocycles from suitably functionalized indolizine (B1195054) precursors, demonstrating a pathway for annulation via C-H activation. acs.org
Derivatization at C3 (e.g., Schiff Bases, Thiosemicarbazones)
The C3-carbonyl group of this compound is highly reactive and serves as the primary site for derivatization via condensation reactions. irapa.org This reactivity allows for the straightforward synthesis of a wide array of derivatives, most notably Schiff bases and thiosemicarbazones, which are classes of compounds with significant interest in medicinal chemistry. nih.govqu.edu.qa
Schiff bases are synthesized through the condensation reaction between the C3-carbonyl of the isatin and a primary amine (aromatic or aliphatic). qu.edu.qabiointerfaceresearch.com The reaction is typically catalyzed by a few drops of glacial acetic acid and carried out in a solvent such as ethanol under reflux. mdpi.com This transformation replaces the C3-keto group with a C=N imine linkage, providing a modular approach to introduce a variety of substituents.
Thiosemicarbazones are formed in a similar manner by reacting the isatin with a thiosemicarbazide (B42300) or a substituted thiosemicarbazide. researchgate.net These compounds are characterized by the C=N-NH-C(=S) functional group at the C3 position. The synthesis of N-methylisatin-β-thiosemicarbazone (methisazone) was an early example demonstrating the antiviral potential of this class of molecules. nih.gov Research on 5-methylisatin (B515603) derivatives has shown that they readily react with various benzoylhydrazides to form N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides, which are structurally related to Schiff bases. mdpi.com The N-allyl group at the indole (B1671886) nitrogen does not hinder these condensation reactions at the C3 position.
Table 2: Examples of Derivatization at the C3-Carbonyl
| Isatin Reactant | Reagent | Reaction Conditions | Product Class |
|---|---|---|---|
| This compound | Primary Amine (e.g., Aniline) | Ethanol, Acetic Acid (cat.), Reflux | Schiff Base (3-iminoindole) |
| This compound | Thiosemicarbazide | Ethanol, Reflux | Thiosemicarbazone |
| This compound | Substituted Benzoylhydrazide | Ethanol, Acetic Acid (cat.), Reflux | N'-[(1-allyl-5-methyl-2-oxoindolin-3-ylidene)]benzohydrazide |
Structure Activity Relationship Sar Studies of 1 Allyl 5 Methyl 1h Indole 2,3 Dione Analogs
Influence of N1-Substitution on Biological Activity Profiles
The substituent at the N1 position of the indole-2,3-dione core significantly influences the compound's interaction with biological targets. The introduction of various groups at this position can alter the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its activity.
For instance, in a study on indole-based HIV-1 fusion inhibitors, the nature of the N1-substituent was found to be critical for activity. While the specific compound 1-Allyl-5-methyl-1H-indole-2,3-dione was not the focus, the general principle of N1-substitution was explored. The synthesis of various N-substituted indole (B1671886) derivatives has been shown to yield compounds with diverse pharmacological effects, including anti-inflammatory and antihypertensive activities. nih.gov
Research on other N-substituted indole derivatives has demonstrated the importance of this position. For example, the synthesis of N-methylsulfonyl-indole derivatives has led to compounds with antimicrobial and anti-inflammatory activities. nih.gov The electronic nature of the substituent at N1 can impact the electron density of the entire indole ring system, affecting its ability to act as a hydrogen bond donor or acceptor, which is often crucial for receptor binding. nih.gov
Impact of C5-Substitution on Biological Activity and Selectivity
The C5 position of the indole ring is another key site for modification that significantly impacts biological activity and selectivity. The introduction of different functional groups at this position can enhance potency, improve pharmacokinetic properties, and modulate the selectivity profile of the analogs.
In the context of anticancer agents, substitution at the C5 position of the indole nucleus has been extensively studied. For example, research on seco-duocarmycin analogs has highlighted the importance of the C5 substituent for cytotoxic activity. mdpi.com An appropriate substituent at this position can enhance DNA binding and increase the rate of DNA alkylation. mdpi.com Specifically, small sulfonyl groups like 5-O-methylsulfonyl and 5-O-aminosulfonyl have been shown to exhibit significant cytotoxic activity against various cancer cell lines. mdpi.com
The methyl group at the C5 position in this compound is a relatively small, lipophilic group. Its presence can influence the compound's ability to fit into hydrophobic pockets of target proteins. The electronic effect of the methyl group, being weakly electron-donating, can also subtly modulate the reactivity of the indole ring.
| Compound | C5-Substituent | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| 2 | 5-O-methylsulfonyl | SK-MEL-2 | Similar to Doxorubicin |
| 3 | 5-O-aminosulfonyl | 0.301 | |
| 4 | 5-O-(N,N-dimethylaminosulfonyl) | - | Less active than Doxorubicin |
| 5 | 5-O-benzyl | SK-MEL-2 | 0.764 |
| A549 | 0.298 | ||
| JEG-3 | 0.397 |
Conformational Effects of the Allyl Group on Molecular Interactions
The allyl group at the N1 position is not a simple, static substituent. Its conformational flexibility plays a significant role in how the molecule interacts with its biological targets. The prop-2-en-1-yl group can rotate and adopt various spatial orientations, which can be crucial for fitting into the binding site of a receptor or enzyme.
Molecular modeling studies on various indole derivatives have shown that the orientation of substituents can be critical for binding. nih.gov For instance, in serotonin (B10506) receptor ligands, the indole moiety often penetrates deep into a hydrophobic pocket of the receptor. nih.gov The conformation of the N1-substituent, such as the allyl group, would be a determining factor in achieving an optimal fit within such a pocket. The flexibility of the allyl group allows for an induced-fit mechanism, where both the ligand and the protein can undergo conformational changes to achieve a more stable complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole-2,3-dione Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.com These mathematical models are valuable tools in drug design, helping to predict the activity of new compounds and to understand the physicochemical properties that are important for biological function. jocpr.comresearchgate.net
For indole derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including antifungal and anticancer effects. nih.gov These studies typically involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods to build a predictive model.
A 3D-QSAR study on indol-2-yl ethanone (B97240) derivatives as IDO inhibitors revealed that hydrophobic and steric effects were dominant in determining binding affinities. researchgate.net The contour maps generated from such models can guide the design of new analogs with improved potency by indicating regions where bulky or hydrophobic groups are favored or disfavored. researchgate.net
In another QSAR study on indole derivatives, descriptors related to the molecular shape and electronic properties were found to be important for antifungal activity. nih.gov The models indicated that increasing the values of certain descriptors (HATS3p, MATS5e, and RDF045) would lead to higher activity, while increasing others (GATS8p, R7e+, and G2e) would decrease it. nih.gov Although these studies were not specific to this compound, the principles are directly applicable. A QSAR model for a series of analogs of this compound would likely highlight the importance of the lipophilicity and shape of the N1- and C5-substituents.
| Descriptor | Effect on Activity | Interpretation |
|---|---|---|
| HATS3p | Positive | Leverage-weighted autocorrelation of 3D-matrix, weighted by polarizability |
| MATS5e | Positive | Moran autocorrelation of a topological structure, weighted by Sanderson electronegativity |
| RDF045 | Positive | Radial Distribution Function - 4.5 |
| GATS8p | Negative | Geary autocorrelation of a topological structure, lag 8, weighted by polarizability |
| R7e+ | Negative | GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptor |
| G2e | Negative | 2nd component of Moreau-Broto autocorrelation, weighted by Sanderson electronegativity |
Based on a thorough review of available scientific literature, there is insufficient specific data regarding the biological activities of the chemical compound This compound to fully address the detailed sections of your request.
The provided outline requires in-depth information on molecular target identification, specific enzyme inhibition mechanisms (Urease, Indoleamine 2,3-dioxygenase 1, Reverse Transcriptase), receptor activity modulation, and biochemical pathway perturbations.
While research exists for the broader class of isatin (B1672199) derivatives and for related but structurally distinct compounds such as 1-Allyl-1H-indole-2,3-dione and 5-Methyl-1H-indole-2,3-dione, this information cannot be accurately extrapolated to the specific compound of interest. Fulfilling the request without precise data on this compound would not meet the required standards of scientific accuracy.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres strictly to the provided outline for this specific compound at this time.
Computational and Theoretical Studies on 1 Allyl 5 Methyl 1h Indole 2,3 Dione
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. While specific DFT studies on 1-Allyl-5-methyl-1H-indole-2,3-dione are not extensively detailed in published literature, the methodology is widely applied to its parent scaffold, isatin (B1672199), and its derivatives. researchgate.netnih.gov These studies typically employ methods like the B3LYP functional with a 6-311++G(d,p) basis set to analyze the molecule's stability, electronic distribution, and reactivity. researchgate.net
Key parameters derived from DFT calculations for indole-dione derivatives include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For related substituted indoline-2,3-diones, the nature of the substituent significantly influences the energy gap, thereby tuning the molecule's reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP surface map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.net In isatin derivatives, the oxygen atoms of the dione (B5365651) moiety typically represent the most negative potential (red regions), making them susceptible to electrophilic attack, while regions around the aromatic rings and hydrogen atoms show positive potential (blue regions).
Rotational Barriers: DFT calculations can be used to determine the energy barriers for the rotation of substituent groups. nih.gov For this compound, this would be particularly relevant for understanding the conformational flexibility of the N-allyl group relative to the planar indole (B1671886) core. Studies on similar molecules show these rotational barriers are typically in the range of 2.5-5.5 kcal/mol. nih.gov
| DFT Parameter | Information Provided | Relevance to this compound |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | Predicts how readily the molecule will participate in chemical reactions. |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net | Highlights the reactive centers, such as the carbonyl oxygens, for predicting interaction sites. |
| Natural Bond Orbital (NBO) Analysis | Details charge delocalization and stabilizing intramolecular interactions. researchgate.net | Explains the electronic stability arising from the interaction between the allyl group and the indole ring. |
| Rotational Energy Barrier | Calculates the energy required for a substituent to rotate around a bond. nih.gov | Defines the conformational flexibility of the N-allyl group. |
Molecular Docking and Binding Mode Analysis with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how potential drug candidates, like indole derivatives, interact with biological targets such as proteins and nucleic acids. nih.govnih.govmdpi.com
For the this compound scaffold, docking studies would aim to:
Identify Potential Binding Pockets: Determine the most favorable binding site on a target macromolecule.
Predict Binding Affinity: Estimate the strength of the interaction, often reported as a binding energy score (in kcal/mol).
Analyze Binding Modes: Visualize the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.
While specific docking results for this compound are not available, studies on analogous compounds reveal common biological targets and interaction patterns.
Protein Kinases: Indole-based structures are known to interact with protein kinases like the JAK-3 protein, which is implicated in signaling pathways. nih.gov Docking studies on similar compounds have shown binding affinities ranging from -8.8 to -9.7 kcal/mol. nih.gov
Bovine Serum Albumin (BSA): BSA is often used as a model protein to study drug-protein interactions. An indolin-2-one derivative demonstrated a strong binding affinity (Ka = 6.1 × 10⁶ M⁻¹) to BSA. nih.gov
Cyclooxygenases (COX): N-substituted isoindoline-1,3-dione derivatives have been docked into the active sites of COX-1 and COX-2 enzymes to evaluate their anti-inflammatory potential. mdpi.com Interactions often involve hydrogen bonds with key residues like Ser530 and π-π stacking with aromatic residues like Trp387. mdpi.com
DNA: Some indole derivatives are analyzed for their ability to interact with DNA, with binding constants determined through computational and experimental methods. nih.gov
| Potential Biological Target Class | Example Target | Significance of Interaction |
|---|---|---|
| Protein Kinases | JAK-3 Protein nih.gov | Inhibition of signaling pathways relevant to cancer and immune response. nih.gov |
| Transport Proteins | Bovine Serum Albumin (BSA) nih.gov | Understanding pharmacokinetic properties like distribution in the bloodstream. |
| Enzymes | COX-1 and COX-2 mdpi.com | Evaluating potential anti-inflammatory activity. mdpi.com |
| Nucleic Acids | DNA nih.gov | Assessing potential anticancer activity through DNA interaction. nih.gov |
Molecular Dynamics Simulations to Elucidate Conformational Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of a molecule in a simulated environment (e.g., in water or a lipid bilayer).
For this compound, MD simulations would be valuable for:
Exploring Conformational Landscape: The N-allyl group is not rigid and can adopt various conformations relative to the indole ring system. MD simulations can explore the accessible conformations and the transitions between them, providing a dynamic picture that complements static DFT calculations of rotational barriers. nih.gov
Solvent Effects: Simulating the molecule in an aqueous environment can reveal how water molecules interact with it and influence its preferred shape and the orientation of the allyl group.
Complex Stability: When combined with molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. This helps to validate the docking results and provides a more realistic view of the binding interactions, showing how the molecule and the protein adapt to each other.
Although specific MD studies on this compound are not found in the provided results, the principles are broadly applicable to flexible drug-like molecules. The conformational freedom of the allyl group could be critical for its ability to fit into a specific protein binding pocket, and MD simulations are the primary tool for investigating such dynamic processes.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of newly synthesized compounds. DFT calculations are commonly used to predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would help assign the characteristic peaks for C=O stretching in the dione moiety, C=C stretching of the allyl group, and various C-H and C-N vibrations. Experimental IR spectra of the parent compound, 5-methyl-1H-indole-2,3-dione, are available for comparison. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted spectra can be compared with experimental data to confirm the structural assignment of the allyl and methyl groups on the indole core.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational tools can calculate the exact monoisotopic mass of a molecule. uni.lu For this compound (C₁₂H₁₁NO₂), this provides a precise value to be matched in high-resolution mass spectrometry (HRMS) experiments, confirming its elemental composition.
| Spectroscopic Technique | Predicted Property | Purpose |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. nist.gov | Assignment of functional groups (e.g., C=O, C=C). |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C). researchgate.net | Confirmation of the molecule's carbon-hydrogen framework. |
| Mass Spectrometry (MS) | Monoisotopic mass and fragmentation patterns. uni.lu | Confirmation of molecular formula and structural fragments. |
Advanced Spectroscopic and Crystallographic Characterization of 1 Allyl 5 Methyl 1h Indole 2,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 1-Allyl-5-methyl-1H-indole-2,3-dione. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the molecular structure and analysis of any potential isomers. uobasrah.edu.iqnih.gov
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the allyl group and the substituted indole (B1671886) core. The methyl protons at the C-5 position would typically appear as a singlet in the aromatic region. The protons on the aromatic ring will exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons. The allyl group protons will present as a complex multiplet system, with the methylene (B1212753) protons adjacent to the nitrogen showing a downfield shift due to the inductive effect of the nitrogen atom.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons (C-2 and C-3) of the dione (B5365651) moiety are particularly characteristic, appearing significantly downfield. The chemical shifts of the aromatic carbons are influenced by the methyl substituent at C-5, and the three carbons of the allyl group will have distinct resonances. The analysis of both ¹H and ¹³C NMR data, often in conjunction with two-dimensional NMR techniques like HETCOR, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. clockss.org
Isomer analysis is also a critical application of NMR. For instance, in derivatives of isatin (B1672199), different conformers, such as S-cis and S-trans isomers, can be present in solution or in the solid state, and these can be identified and quantified using NMR techniques. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~183.0 |
| C3 | - | ~158.0 |
| C3a | - | ~118.0 |
| C4 | ~7.5 (d) | ~125.0 |
| C5 | - | ~135.0 |
| C6 | ~7.3 (dd) | ~139.0 |
| C7 | ~6.9 (d) | ~111.0 |
| C7a | - | ~149.0 |
| 5-CH₃ | ~2.3 (s) | ~21.0 |
| N-CH₂ | ~4.4 (d) | ~43.0 |
| CH=CH₂ | ~5.9 (m) | ~131.0 |
| CH=CH₂ | ~5.3 (m) | ~118.0 |
Note: These are predicted values based on known substituent effects on the isatin scaffold. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For isatin derivatives, this technique has been crucial in confirming their molecular geometries and understanding the nuances of their crystal packing. rsc.orgnih.gov The crystal structure of a molecule like this compound would reveal the planarity of the indole core and the orientation of the N-allyl and 5-methyl substituents relative to this plane.
A key aspect of crystallographic studies is the analysis of intermolecular interactions, which govern the packing of molecules in the crystal lattice. rsc.org In isatin derivatives, hydrogen bonding and π-π stacking interactions are common. mdpi.com For this compound, while it lacks a traditional hydrogen bond donor like the N-H of unsubstituted isatin, weak C-H···O hydrogen bonds involving the carbonyl oxygens and protons from the allyl group or the aromatic ring are likely to be observed. These interactions play a significant role in the formation of the supramolecular architecture. nih.gov
Furthermore, the planar aromatic rings of the indole core can participate in π-π stacking interactions, contributing to the stability of the crystal structure. The specific arrangement of these interactions, whether face-to-face or offset, would be revealed by X-ray diffraction analysis. The study of these non-covalent interactions is critical for understanding the physical properties of the compound, such as its melting point and solubility.
Table 2: Typical Crystallographic Parameters for Isatin Derivatives
| Parameter | Typical Value/System |
| Crystal System | Monoclinic, Triclinic |
| Space Group | P2₁/c, P-1 |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
Note: The specific parameters for this compound would require experimental determination.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uobasrah.edu.iq For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula, C₁₂H₁₁NO₂. sigmaaldrich.comnist.gov
The fragmentation of the molecular ion upon electron impact provides valuable structural clues. libretexts.orgscirp.org The fragmentation pattern is influenced by the stability of the resulting fragment ions. libretexts.org For this compound, several characteristic fragmentation pathways can be predicted. A common fragmentation for indole derivatives is the loss of CO, which would result in a significant peak in the spectrum. scirp.org The N-allyl group can also undergo fragmentation, potentially leading to the loss of the allyl radical (•C₃H₅) to give a stable cation. The fragmentation of the isatin core itself often involves the loss of one or both carbonyl groups. researchgate.net Analysis of these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (mass-to-charge ratio) | Possible Identity |
| [M]⁺ | 201 | Molecular Ion |
| [M - CO]⁺ | 173 | Loss of one carbonyl group |
| [M - 2CO]⁺ | 145 | Loss of two carbonyl groups |
| [M - C₃H₅]⁺ | 160 | Loss of allyl radical |
| [C₉H₇NO]⁺ | 145 | Isatin fragment after allyl loss and CO loss |
Note: These are predicted fragmentation pathways. The relative intensities of these peaks would depend on the ionization conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iq For this compound, the IR and Raman spectra would provide clear evidence for the presence of the dione and allyl functionalities.
The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the isatin core. mdpi.comnih.gov These typically appear in the region of 1700-1800 cm⁻¹. The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. nih.gov The spectrum would also show characteristic bands for the C=C stretching of the allyl group and the aromatic ring, as well as C-H stretching vibrations for the aromatic, vinylic, and aliphatic protons. researchgate.net
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C bonds of the allyl group and the aromatic ring would be expected to show strong signals in the Raman spectrum. By analyzing both the IR and Raman spectra, a comprehensive picture of the functional groups present in this compound can be obtained, further confirming its structure.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| C=O (dione) | Stretching | 1730 - 1770 | Strong |
| C=C (aromatic) | Stretching | 1600 - 1620 | Medium |
| C=C (allyl) | Stretching | ~1645 | Medium-Weak |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (aliphatic/allyl) | Stretching | 2850 - 3000 | Medium |
Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.
Emerging Research Applications of 1 Allyl 5 Methyl 1h Indole 2,3 Dione Chemistry
Development of Novel Heterocyclic Scaffolds
The molecular architecture of 1-Allyl-5-methyl-1H-indole-2,3-dione offers multiple reactive sites, making it an exceptionally valuable building block for the synthesis of complex, novel heterocyclic scaffolds. Isatin (B1672199) and its N-substituted analogues are frequently utilized as intermediates and precursors in the creation of diverse heterocyclic systems. nih.govresearchgate.net The chemical versatility is primarily centered around the electrophilic C3-carbonyl group and the nucleophilic N-allyl group, which can participate in a variety of chemical transformations.
The reactivity of the C3-ketone is a cornerstone of isatin chemistry, allowing for the construction of spirocyclic systems, which are three-dimensional structures of significant interest in medicinal chemistry. nih.gov Various studies have reported the synthesis of spiro-derivatives of isatin at the C3-position. nih.gov For instance, multicomponent reactions involving isatins, amino acids, and other reagents can yield complex spirooxindole moieties. nih.gov A notable example is the three-component reaction of an isatin, an amino acid, and but-2-ynedioates, which can proceed under catalyst-free conditions in an aqueous medium to produce isatin derivatives possessing a spirooxindole framework. nih.gov
Furthermore, the allyl group at the N1 position introduces another dimension of reactivity. The double bond of the allyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful and widely used method for synthesizing five-membered heterocycles. wikipedia.org This type of reaction, sometimes referred to as the Huisgen cycloaddition, provides a regio- and stereoselective route to these ring systems. wikipedia.org The reaction between a 1,3-dipole (such as a nitrile oxide or an azide) and the alkene of the N-allyl group on the isatin core would lead to the formation of a new five-membered heterocyclic ring fused or linked to the indole (B1671886) structure. This dual reactivity allows chemists to selectively functionalize either the isatin core or the allyl substituent, paving the way for the creation of diverse molecular libraries with potential applications in drug discovery and materials science.
Materials Science Applications: Corrosion Inhibition Studies
In industrial settings, the corrosion of metals like mild steel in acidic environments is a significant problem, leading to structural failure and economic loss. mdpi.com The use of organic molecules as corrosion inhibitors is a primary strategy for protecting metals, particularly in acidic solutions used for pickling, cleaning, and oil well acidizing. mdpi.com Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, along with multiple bonds or aromatic rings, are known to be effective corrosion inhibitors. mdpi.com These features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that impedes the corrosion process.
While research focusing specifically on this compound is limited, extensive studies on structurally similar compounds demonstrate the potential of the N-allyl isatin scaffold as a corrosion inhibitor. A detailed study on 1-allyl-5-chloro-indoline-2,3-dione, a close analogue, revealed its effectiveness in protecting mild steel in a 1 M HCl solution. researchgate.net The study employed weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate its performance. researchgate.net
The findings indicated that the inhibition efficiency of the chloro-analogue increased with its concentration, significantly reducing the corrosion rate of the mild steel. researchgate.net Polarization studies showed that the compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of the inhibitor on the mild steel surface was found to be consistent with the Langmuir adsorption isotherm, which typically describes the formation of a monolayer of the inhibitor on the surface. researchgate.net The protective action is attributed to the presence of the aromatic ring system and electron-rich heteroatoms, which are key to the molecule's ability to adsorb onto the metal. researchgate.net
Given the structural parallels—the shared indole-2,3-dione core, the N-allyl group, and the presence of heteroatoms—it is highly anticipated that this compound would exhibit similar effective corrosion inhibition properties. The methyl group at the C5 position may further influence the electron density of the aromatic ring, potentially enhancing its adsorption characteristics.
Table 1: Corrosion Inhibition Efficiency of 1-allyl-5-chloro-indoline-2,3-dione on Mild Steel in 1 M HCl Data derived from studies on a structural analogue.
| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.15 | 0 |
| 1 x 10⁻⁶ | 0.58 | 49.6 |
| 1 x 10⁻⁵ | 0.35 | 69.6 |
| 1 x 10⁻⁴ | 0.19 | 83.5 |
| 1 x 10⁻³ | 0.12 | 89.6 |
Green Chemistry Approaches in Synthesis of Indole-2,3-dione Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netdntb.gov.ua The synthesis of isatin and its derivatives has been a fertile ground for the application of these principles. nih.govresearchgate.net Traditional methods for synthesizing N-substituted isatins often require harsh conditions, long reaction times, and volatile organic solvents. nih.govresearchgate.net In contrast, modern green approaches offer significant improvements in efficiency and environmental impact.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain. rsc.orgresearchgate.net For the synthesis of N-substituted isatins, including N-allyl derivatives, microwave irradiation offers remarkable advantages over conventional heating methods. nih.gov Studies have shown that the N-alkylation of isatin using an alkyl halide (such as allyl bromide) can be achieved with significantly reduced reaction times and improved yields under microwave conditions. nih.govresearchgate.net For example, the reaction of isatin with an alkylating agent in the presence of a base like potassium carbonate (K₂CO₃) and a few drops of a high-boiling solvent like N,N-dimethylformamide (DMF) can be completed in minutes using a microwave reactor, whereas conventional heating might require several hours. nih.govresearchgate.net
The efficiency of microwave heating stems from its ability to directly and rapidly heat the polar reactants and solvent, leading to faster reaction rates. rsc.org This not only saves energy but also often results in cleaner reactions with fewer byproducts. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Alkylation of Isatin Data generalized from literature reports on N-alkylation reactions.
| Method | Alkylating Agent | Typical Reaction Time | Typical Yield (%) |
| Conventional Heating | Ethyl Iodide | 1.5 - 2 hours | 68 - 78 |
| Microwave Irradiation | Ethyl Iodide | 3 minutes | 90 |
| Conventional Heating | Benzyl (B1604629) Chloride | 2 hours | 82 |
| Microwave Irradiation | Benzyl Chloride | 5 minutes | 96 |
Beyond microwave synthesis, other green strategies are being employed for isatin chemistry. These include solvent-free reactions, such as the Michael addition of spiro[ nih.govresearchgate.netdithiolane-2,3′-indolin]-2′-one to α,β-unsaturated esters, which can proceed at 80°C without any solvent. tandfonline.com Additionally, the use of aqueous media for multicomponent reactions to build complex spirooxindoles represents another environmentally benign approach that avoids volatile organic solvents. nih.gov These methods are directly applicable to the synthesis of this compound and its subsequent derivatives, aligning the production of these valuable compounds with the goals of sustainable chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
